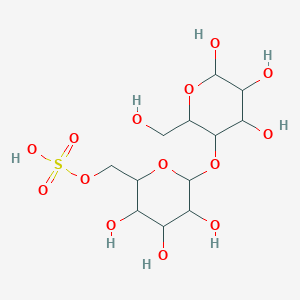
(3-Ethynyl-2-methyl-phenyl)-methyl-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Ethynyl-2-methyl-phenyl)-methyl-amine hydrochloride is an organic compound that belongs to the class of amines. It is characterized by the presence of an ethynyl group attached to a methyl-substituted phenyl ring, which is further connected to a methylamine group. The hydrochloride form indicates that the compound is in its salt form, which enhances its solubility in water and other polar solvents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethynyl-2-methyl-phenyl)-methyl-amine hydrochloride typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 3-ethynyl-2-methyl-benzene. This can be achieved through the alkylation of 2-methyl-benzene with an ethynylating agent under suitable conditions.
Amination Reaction: The next step involves the introduction of the methylamine group. This can be done through a nucleophilic substitution reaction where the ethynyl-substituted benzene reacts with methylamine in the presence of a catalyst.
Formation of Hydrochloride Salt: The final step is the conversion of the free amine to its hydrochloride salt. This is typically done by treating the amine with hydrochloric acid, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH can further optimize the production process.
化学反応の分析
Types of Reactions
(3-Ethynyl-2-methyl-phenyl)-methyl-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of saturated amines.
Substitution: Formation of N-alkylated or N-acylated derivatives.
科学的研究の応用
(3-Ethynyl-2-methyl-phenyl)-methyl-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
作用機序
The mechanism of action of (3-Ethynyl-2-methyl-phenyl)-methyl-amine hydrochloride involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- (3-Ethynyl-2-methyl-phenyl)-ethyl-amine hydrochloride
- (3-Ethynyl-2-methyl-phenyl)-propyl-amine hydrochloride
- (3-Ethynyl-2-methyl-phenyl)-butyl-amine hydrochloride
Uniqueness
(3-Ethynyl-2-methyl-phenyl)-methyl-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethynyl group provides a site for further functionalization, making it a versatile intermediate in organic synthesis. Additionally, the methylamine group enhances its solubility and reactivity compared to its longer-chain analogs.
特性
分子式 |
C10H12ClN |
|---|---|
分子量 |
181.66 g/mol |
IUPAC名 |
3-ethynyl-N,2-dimethylaniline;hydrochloride |
InChI |
InChI=1S/C10H11N.ClH/c1-4-9-6-5-7-10(11-3)8(9)2;/h1,5-7,11H,2-3H3;1H |
InChIキー |
ZDKARCOQDXCYJQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC=C1NC)C#C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2-methylpropyl)-3aH-imidazo[4,5-c]quinolin-4-one](/img/structure/B12072097.png)






![3-[(4-Bromo-3-methylphenoxy)methyl]pyrrolidine](/img/structure/B12072149.png)

![2-(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)acetic acid](/img/structure/B12072163.png)

![[1,1'-Biphenyl]-3-carbonitrile, 6-fluoro-3'-(trifluoromethyl)-](/img/structure/B12072183.png)
![N1-[6-(2-pyridylthio)-3-pyridyl]-2,3,3-trichloroacrylamide](/img/structure/B12072189.png)
![(R)-[1,1'-Binaphthalene]-2,2'-dicarboxamide](/img/structure/B12072194.png)
